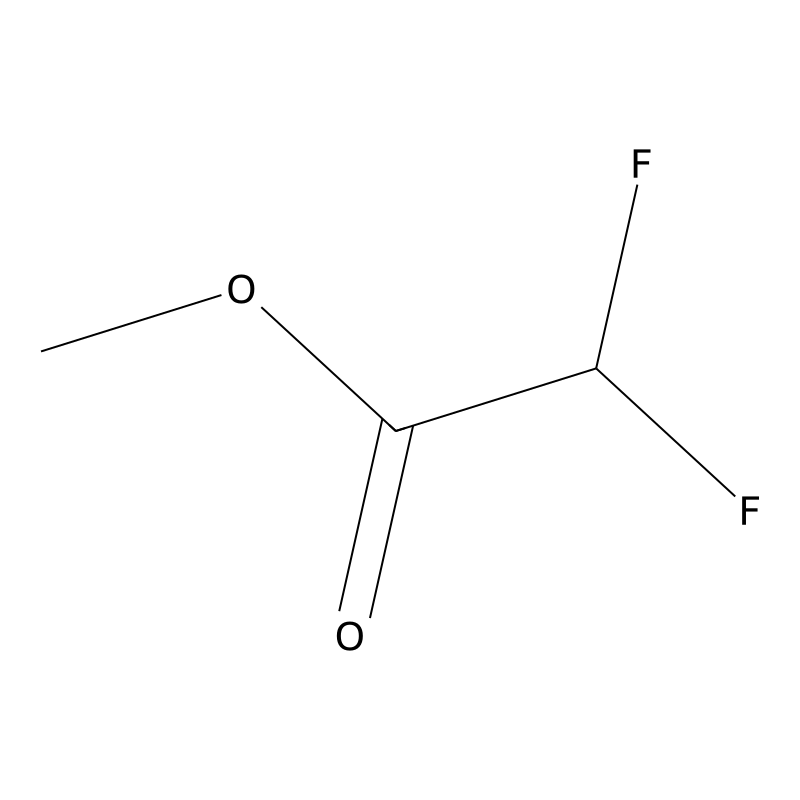

Methyl difluoroacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl difluoroacetate is an organic compound with the molecular formula . It is characterized by the presence of two fluorine atoms attached to the carbon adjacent to the carbonyl group, which significantly influences its chemical reactivity. The compound appears as a colorless liquid and is known for its unique properties and applications in organic synthesis and as a reagent in various

- Improved Thermal Stability: A key challenge in lithium ion batteries is safety, particularly thermal runaway. Studies have investigated methyl difluoroacetate as an electrolyte solvent due to its potential for enhanced thermal stability. Research suggests that it may react with the lithium anode to form a stable Solid Electrolyte Interphase (SEI) layer, improving safety []. However, the lower discharge capacity compared to traditional electrolytes needs further exploration [].

- Hydrogenolysis: Under specific conditions, methyl difluoroacetate can undergo hydrogenolysis to yield 1,1-difluoroethanol. This reaction is facilitated by catalysts such as ruthenium on carbon at elevated temperatures (around 240 °C) .

- Reactions with Chlorine Atoms: The compound reacts with chlorine atoms, leading to the formation of alkoxy radicals. This reaction has been studied theoretically to understand its mechanism and implications for atmospheric chemistry .

- Nucleophilic Addition: The presence of two fluorine atoms makes the carbonyl carbon highly electrophilic, allowing for nucleophilic attack by various nucleophiles, which can lead to a range of derivatives .

Methyl difluoroacetate can be synthesized through several methods:

- Fluorination of Acetic Acid: One common method involves the fluorination of acetic acid using reagents like sulfur tetrafluoride or other fluorinating agents.

- Reactions with Fluorinated Alcohols: Another approach is to react acyl chlorides with fluorinated alcohols under controlled conditions to yield methyl difluoroacetate.

- Direct Fluorination: Direct fluorination methods using elemental fluorine or fluoride salts can also produce this compound efficiently .

Methyl difluoroacetate finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactivity.

- Electrolyte in Batteries: The compound has been explored as a novel electrolyte in lithium batteries due to its thermal stability when combined with lithium salts .

- Fluorinated Compounds Production: Methyl difluoroacetate is used as a precursor for synthesizing other fluorinated compounds, which are valuable in industrial applications.

Studies on the interactions of methyl difluoroacetate with other chemical species have revealed:

- Reactivity with Free Radicals: Its reactions with free radicals such as chlorine atoms have been extensively studied to understand its fate in atmospheric conditions and potential environmental impacts .

- Thermal Stability: Research indicates that when used as an electrolyte, methyl difluoroacetate exhibits good thermal stability, making it suitable for high-performance battery applications .

Methyl difluoroacetate shares structural similarities with several other fluorinated compounds. Here are some comparisons highlighting its uniqueness:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Methyl acetate | No fluorine; commonly used solvent | |

| Ethyl difluoroacetate | Similar structure; longer carbon chain | |

| Difluoroacetic acid | Contains no methyl group; more acidic properties | |

| Trifluoroacetic acid | More electronegative due to three fluorines |

Methyl difluoroacetate is unique among these compounds due to its combination of two fluorine atoms and a methyl group, which enhances its electrophilicity and reactivity compared to non-fluorinated analogs. Its applications in organic synthesis and battery technology further distinguish it from other similar compounds.

XLogP3

GHS Hazard Statements

H225 (12.77%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H226 (87.23%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (89.36%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (89.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (14.89%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (82.98%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (82.98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (89.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (87.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant